

Application Note and Protocols: Measuring CYP1A1 Expression After GNF351 Treatment

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Compound of Interest

Compound Name: GNF351

Cat. No.: B607703

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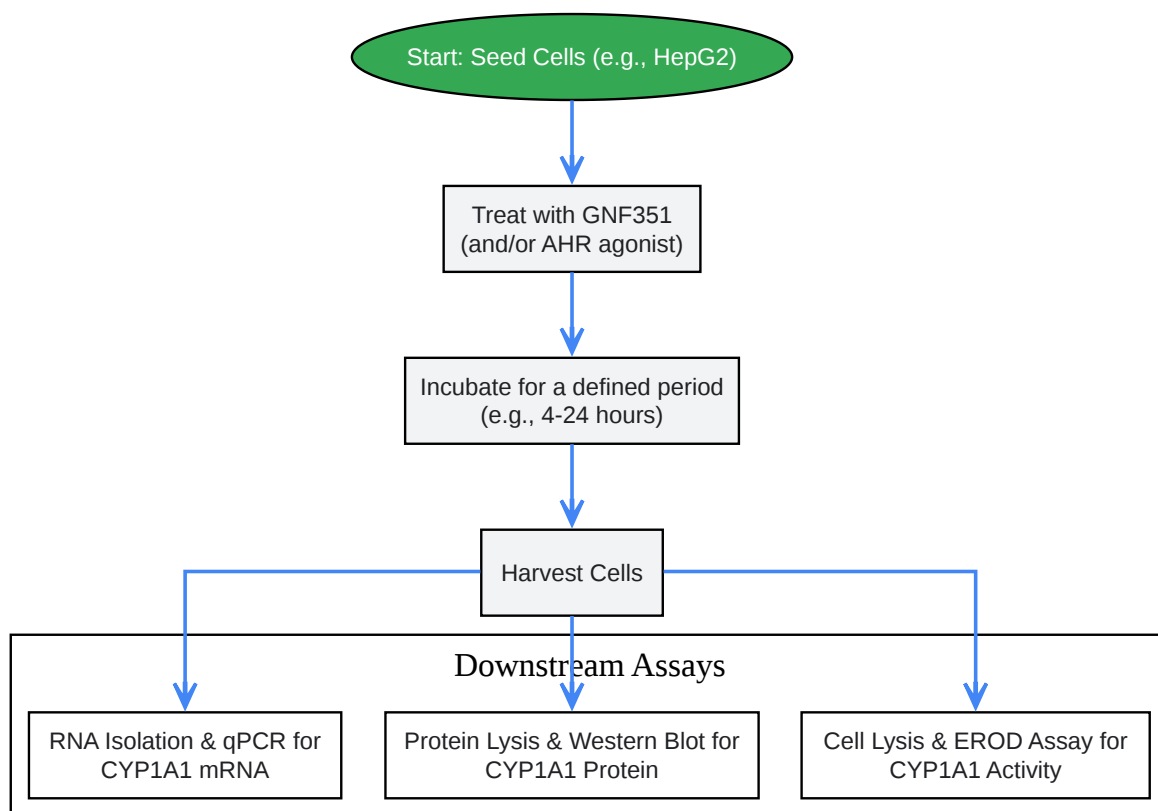
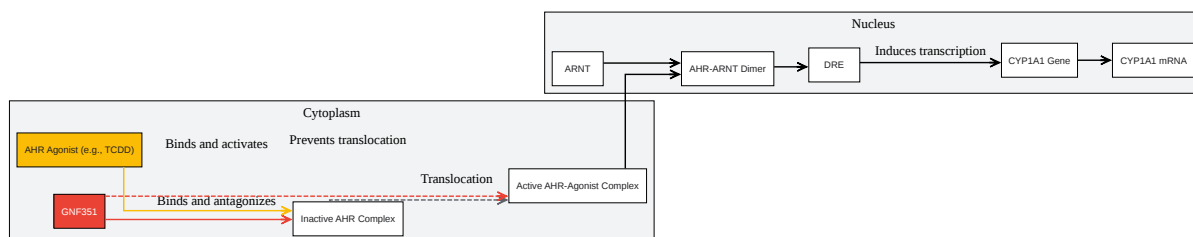
Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 1A1 (CYP1A1) is a critical enzyme involved in the metabolism of a wide range of xenobiotics, including pro-carcinogens, environmental pollutants, and drugs.^{[1][2]} Its expression is primarily regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.^{[1][3]} **GNF351** is a potent and specific antagonist of the AHR.^{[4][5][6]} Unlike AHR agonists, which induce CYP1A1 expression, **GNF351** has been shown to inhibit this induction and can even reduce basal CYP1A1 levels.^{[7][8]} This application note provides detailed protocols for treating cultured cells with **GNF351** and subsequently measuring CYP1A1 expression at the mRNA, protein, and functional activity levels.

Signaling Pathway Overview

GNF351 exerts its effect on CYP1A1 expression by antagonizing the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm. Upon binding to an agonist (e.g., TCDD), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, including CYP1A1, thereby inducing their transcription. **GNF351** competes with agonists for binding to the AHR, preventing its activation and subsequent gene transcription.



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